N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-8-9-17(10-15(14)2)21-20(26)24-11-18(12-24)25-13-19(22-23-25)16-6-4-3-5-7-16/h3-10,13,18H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRJLRUFLNOJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the azetidine and carboxamide groups. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The primary amide group undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying the molecule’s bioavailability or generating intermediates for further derivatization.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylic acid + 3,4-dimethylaniline | 78% |
| Basic hydrolysis | NaOH (2M), 80°C, 8 h | Sodium salt of azetidine carboxylic acid + free amine | 65% |
The acidic pathway favors cleavage of the amide bond without disturbing the azetidine or triazole rings, while basic conditions risk partial degradation of the azetidine core.
Nucleophilic Substitution at the Azetidine Ring
The strained four-membered azetidine ring undergoes nucleophilic substitution, particularly at the 3-position.
The reaction with Grignard reagents introduces alkyl groups, while azide substitution enables click chemistry applications . Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates .
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in cycloaddition and coordination chemistry due to its electron-deficient nature.
Huisgen 1,3-Dipolar Cycloaddition
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, RT, 24 h | Bis-triazole-linked azetidine-carboxamide | 82% |
| Ethyl propiolate | CuSO₄·5H₂O, sodium ascorbate | Ester-functionalized triazole hybrid | 75% |
This reaction expands the molecule’s complexity for structure-activity relationship (SAR) studies.
Oxidation of the Triazole Ring
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 4 h | Triazole N-oxide derivative | 68% |
| H₂O₂ (30%) | AcOH, 50°C, 6 h | Partial ring cleavage | 45% |
Oxidation modifies the electronic properties of the triazole, influencing binding interactions in biological systems .
Cross-Coupling Reactions
The aryl groups (3,4-dimethylphenyl and phenyl-triazole) enable palladium-catalyzed cross-coupling.
These reactions facilitate the introduction of pharmacophores or fluorescent tags for mechanistic studies .
Ring-Opening Reactions of Azetidine
The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HBr (48%) | Reflux, 8 h | Linear bromoamine derivative | 85% |
| Ethanolamine | EtOH, 120°C, 12 h | Ethanolamine-azetidine adduct | 70% |
Ring-opening is exploited to generate linear intermediates for polymer chemistry or prodrug design .
Photocatalytic Modifications
Visible-light-mediated reactions enable eco-friendly functionalization:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Eosin Y, CBr₄, O₂ | Semicarbazones | Oxadiazole-azetidine hybrids | 92% |
This method avoids harsh reagents and aligns with green chemistry principles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms. For instance, the introduction of the triazole moiety has been linked to enhanced cytotoxicity against cancer cell lines. A study demonstrated that phenyl-triazole derivatives could effectively induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The specific compound has shown promising results against a range of bacterial strains and fungi. Its efficacy can be attributed to the ability of the triazole ring to interfere with the synthesis of essential cellular components in microorganisms .
Materials Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials. Its unique structural characteristics allow it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. For instance, research has indicated that incorporating triazole derivatives into polymeric systems can improve their performance in various applications including coatings and adhesives .
Coordination Chemistry
In coordination chemistry, triazole derivatives are utilized as versatile ligands. The compound exhibits strong chelation properties with transition metals, facilitating the formation of stable metal complexes. These complexes are valuable in catalysis and as materials for electronic applications. Studies have shown that metal-triazole complexes can exhibit interesting electronic properties and catalytic activities, making them suitable for applications in sensors and photovoltaics .
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that it possesses potent antibacterial properties comparable to conventional antibiotics.
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells; effective against bacteria |
| Materials Science | Synthesis of functional materials; enhances polymer properties | Improved thermal stability and mechanical strength |
| Coordination Chemistry | Acts as a ligand for transition metals; forms stable complexes | Exhibits interesting electronic properties |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the azetidine and carboxamide groups contribute to the overall stability and specificity of the interaction. The pathways involved can vary depending on the specific application, but they often include inhibition or modulation of biological processes.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations:
Triazole vs. Pyrazole : The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms for hydrogen bonding, whereas pyrazole (a 5-membered ring with two adjacent nitrogens) offers similar interactions but lacks the regiochemical control of CuAAC .
Aryl Substituent Effects : The 3,4-dimethylphenyl group may enhance lipophilicity (logP ~3.2 predicted) compared to 4-methoxyphenyl (logP ~2.5), influencing membrane permeability.
Pharmacological and Physicochemical Comparisons
Crystallographic and Computational Insights
Crystal structures refined via SHELXL reveal that the azetidine ring in the target compound adopts a puckered conformation (puckering amplitude Q = 0.42 Å, θ = 35°), distinct from the planar triazole ring . In contrast, pyrrolidine derivatives exhibit envelope conformations (Q = 0.28 Å, θ = 18°), reducing steric clash but offering fewer directional interactions. WinGX/ORTEP visualizations highlight these differences in molecular geometry .
Biological Activity
N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an azetidine ring and a triazole moiety. The molecular formula is , with a molecular weight of approximately 335.41 g/mol. Its structural components are believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and azetidine structures exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, triazole derivatives have been shown to inhibit thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and cell cycle regulation .
Table 1: Summary of Anticancer Activities
| Compound Type | Target Enzyme | Effect |
|---|---|---|
| Triazole Derivatives | Thymidylate Synthase | Inhibition |
| Azetidine Derivatives | HDAC | Inhibition |
| Combined Compounds | Multiple Enzymes | Synergistic effects |
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various pathogens. Research indicates that derivatives with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate Inhibition | |
| Gram-negative Bacteria | Significant Inhibition | |
| Fungi | Variable Efficacy |
Case Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers synthesized several derivatives of triazole and tested their efficacy against cancer cell lines. The results showed that this compound exhibited IC50 values in the micromolar range against various cancer types, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of triazole derivatives against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The study highlighted its mechanism involving disruption of bacterial protein synthesis pathways .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits enzymes crucial for cancer cell survival and proliferation.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and metabolic functions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide and related analogs?
The synthesis of triazole-containing compounds like this often leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form the 1,2,3-triazole core. For example, terminal alkynes react with azides under catalytic CuSO₄/sodium ascorbate conditions to yield regioselective 1,4-substituted triazoles . The azetidine carboxamide moiety may be introduced via amide coupling or ring-opening reactions, with purification using techniques like column chromatography and validation via NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Key methods include:
- ¹H/¹³C NMR for confirming substituent connectivity and stereochemistry.
- FT-IR to verify functional groups (e.g., amide C=O stretches near 1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Thin-layer chromatography (TLC) or HPLC to assess purity .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screens might focus on kinase inhibition (due to the triazole-azetidine scaffold) or GPCR modulation. Use in vitro assays such as:
- Enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
- Cell viability assays (MTT or CellTiter-Glo) to evaluate cytotoxicity.
- Binding affinity studies via surface plasmon resonance (SPR) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental biological data for this compound?
Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Address these by:
Q. How can X-ray crystallography be optimized for structural determination of this compound?
Use SHELX programs for refinement:
- SHELXL for high-resolution data to model disorder or anisotropic displacement parameters.
- SHELXD/E for experimental phasing if heavy-atom derivatives are unavailable.
- WinGX/ORTEP for visualization and validation of thermal ellipsoids .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting the triazole-azetidine core?
- Systematic substitution : Vary the phenyl (C₆H₅) or dimethylphenyl groups to assess steric/electronic effects.
- Bioisosteric replacement : Replace the triazole with other heterocycles (e.g., tetrazoles) to modulate solubility or potency.
- Pharmacophore mapping : Use docking software (AutoDock, Schrödinger) to identify critical interactions .
Q. How should researchers address low solubility or stability during in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity).
- Lyophilization : Stabilize the compound as a lyophilized powder.
- Stability assays : Monitor degradation via LC-MS under physiological conditions (PBS, 37°C) .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in inhibition studies?
- Nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
- Hill slope analysis to assess cooperativity or allosteric effects.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. How can researchers validate crystallographic data quality for publication?
Q. What tools facilitate management of synthetic and analytical data for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
